

# Application Notes and Protocols for SPECT Imaging with <sup>111</sup>In-ETN029

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ETN029    |           |
| Cat. No.:            | B15604173 | Get Quote |

For Research, Scientific, and Drug Development Professionals

#### Introduction

**ETN029** is a novel macrocyclic peptide that targets Delta-like ligand 3 (DLL3), a protein highly expressed on the surface of various neuroendocrine neoplasms, including small cell lung cancer (SCLC), large cell neuroendocrine carcinoma (LCNEC), neuroendocrine prostate cancer (NEPC), and gastroenteropancreatic neuroendocrine carcinoma (GEP-NEC).[1][2][3][4] DLL3 is an atypical inhibitory ligand in the Notch signaling pathway, and its selective upregulation in tumor cells compared to healthy tissues makes it a promising target for targeted therapies.[5][6][7]

The theranostic pair, consisting of the imaging agent <sup>111</sup>In-**ETN029** and the therapeutic agent <sup>225</sup>Ac-**ETN029**, is currently under investigation in a Phase I clinical trial (NCT07006727).[1][3][4] [5][6] <sup>111</sup>In-**ETN029** is utilized for Single Photon Emission Computed Tomography (SPECT) imaging to assess the presence and extent of DLL3 expression in tumors. This allows for the selection of patients who are most likely to benefit from the targeted alpha-emitter therapy with <sup>225</sup>Ac-**ETN029**.[1][2][3] A key inclusion criterion for the dose expansion phase of the clinical trial is the visible uptake of <sup>111</sup>In-**ETN029** in tumor lesions, as determined by SPECT/CT imaging.[1] [2][3]

This document provides a representative SPECT imaging protocol and summarizes the available preclinical data for **ETN029** to guide researchers and drug development professionals.



Disclaimer: <sup>111</sup>In-**ETN029** is an investigational agent. The following protocols are representative and based on general principles of SPECT/CT imaging with <sup>111</sup>In-labeled peptides. Specific details of the clinical imaging protocol for <sup>111</sup>In-**ETN029** are not yet publicly available.

#### **Preclinical Biodistribution Data**

Preclinical studies using a Lutetium-177 labeled variant, <sup>177</sup>Lu-**ETN029**, in a SHP-77 small cell lung cancer cell-derived xenograft (CDX) mouse model have provided initial insights into the biodistribution of **ETN029**.[7] The data highlights a favorable biodistribution profile with high tumor uptake and retention.

| Organ  | Percent Injected Activity per Gram (%IA/g) at 24 hours |
|--------|--------------------------------------------------------|
| Tumor  | 12.2                                                   |
| Kidney | 2.6                                                    |
| Ratio  | Tumor-to-Kidney Ratio                                  |
| ~5:1   |                                                        |

Table 1: Preclinical Biodistribution of <sup>177</sup>Lu-**ETN029** in a CDX Mouse Model.[7]

These preclinical findings indicate that **ETN029** primarily distributes to the tumor with rapid and persistent uptake.[7] The main route of elimination for this peptide is renal, with the kidneys showing the highest uptake among non-target organs.[7]

## Representative SPECT/CT Imaging Protocol for <sup>111</sup>In-ETN029

This section outlines a general protocol for SPECT/CT imaging with <sup>111</sup>In-**ETN029**, based on standard practices for <sup>111</sup>In-labeled radiopharmaceuticals.

## **Patient Preparation**

 Informed Consent: Ensure the patient has provided written informed consent for the procedure.



- Hydration: Encourage the patient to be well-hydrated before and after the administration of <sup>111</sup>In-ETN029 to facilitate clearance of the radiotracer and reduce radiation dose to the kidneys.
- Fasting: Fasting is typically not required for peptide receptor imaging but follow specific clinical trial protocol instructions.
- Medications: Review the patient's current medications. Specific medications may need to be withheld as per the clinical trial protocol.

### **Radiopharmaceutical Administration**

- Dose: Aseptically administer the prescribed activity of <sup>111</sup>In-ETN029 intravenously. The exact dose will be determined by the specific clinical trial protocol.
- Injection: Administer as a slow bolus injection, followed by a saline flush to ensure the full dose is delivered.

### **Image Acquisition**

- Imaging Time Points: Imaging is typically performed at multiple time points post-injection to assess biodistribution and tumor uptake. Based on the preclinical data showing persistent tumor retention, representative time points could be 4, 24, and 48 hours post-injection.
- Imaging System: A dual-head SPECT/CT scanner equipped with medium-energy collimators is recommended.

#### SPECT Parameters:

- Energy Windows: Dual energy windows centered on the 171 keV and 245 keV photopeaks of Indium-111 (e.g., 20% window width).
- Acquisition Mode: Step-and-shoot or continuous rotation.
- Projections: 60-120 projections over 360 degrees.
- Acquisition Time: 20-30 seconds per projection.



- Matrix Size: 128x128 or 256x256.
- CT Parameters:
  - A low-dose CT scan is acquired for attenuation correction and anatomical localization.
  - o Tube Voltage: 120-140 kVp.
  - Tube Current: Modulated to achieve a low radiation dose (e.g., 30-80 mAs).
  - Slice Thickness: 2.5-5 mm.

### **Image Reconstruction and Analysis**

- Reconstruction Algorithm: An iterative reconstruction algorithm, such as Ordered Subset Expectation Maximization (OSEM), should be used.
- Corrections: Corrections for attenuation (using the CT data), scatter, and collimator-detector response should be applied to improve image quality and quantitative accuracy.
- Image Analysis: Fused SPECT/CT images are reviewed to identify areas of <sup>111</sup>In-ETN029 uptake. The intensity of uptake in tumor lesions is compared to that in surrounding healthy tissues. Quantitative analysis may involve calculating Standardized Uptake Values (SUVs) or tumor-to-background ratios.

# Visualizations DLL3 Targeting by <sup>111</sup>In-ETN029



Click to download full resolution via product page

Caption: Targeting of DLL3 on tumor cells by 111In-ETN029 for SPECT imaging.



## Experimental Workflow for <sup>111</sup>In-ETN029 SPECT/CT Imaging



Click to download full resolution via product page

Caption: Workflow for patient imaging with 111In-ETN029 SPECT/CT.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. DLL3 Expression in Neuroendocrine Carcinomas and Neuroendocrine Tumours: Insights
  From a Multicentric Cohort of 1294 Pulmonary and Extrapulmonary Neuroendocrine
  Neoplasms PMC [pmc.ncbi.nlm.nih.gov]
- 2. kuickresearch.com [kuickresearch.com]
- 3. New Treatment Options for Pancreatic Neuroendocrine Tumors: A Narrative Review | MDPI [mdpi.com]
- 4. Synthesis and characterization of an 111In-labeled peptide for the in vivo localization of human cancers expressing the urokinase-type plasminogen activator receptor (uPAR) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. amgenoncology.com [amgenoncology.com]
- 6. Toppling high-grade pulmonary neuroendocrine tumors with a DLL3-targeted trojan horse PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo evaluation of an 111In-labeled ST-peptide analog for specific-targeting of human colon cancers PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for SPECT Imaging with <sup>111</sup>In-ETN029]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15604173#spect-imaging-protocols-for-111in-etn029]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com